

## Xelafaslatide: A Preclinical Cross-Validation in Animal Models of Retinal Degeneration

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Xelafaslatide** (formerly ONL1204) is a novel, first-in-class small-molecule inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, **Xelafaslatide** is being developed as a neuroprotective agent for a range of retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell death, including geographic atrophy (GA) secondary to age-related macular degeneration (AMD) and retinal detachment. This guide provides a comprehensive overview of the preclinical efficacy of **Xelafaslatide** in various animal models and compares its mechanism of action and available preclinical data with those of emerging alternative therapies, primarily complement inhibitors for geographic atrophy.

# Mechanism of Action: Targeting the Fas Apoptotic Pathway

**Xelafaslatide**'s therapeutic rationale is centered on the inhibition of the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily. [1][2] The binding of Fas ligand (FasL) to the Fas receptor triggers a signaling cascade that culminates in the activation of caspases, a family of proteases that execute the apoptotic program.[1][2] In various retinal diseases, the Fas pathway is upregulated, leading to the death of crucial retinal cells.[3][4] **Xelafaslatide** acts as a direct inhibitor of this pathway, aiming to preserve retinal structure and function.[2][3]





Click to download full resolution via product page

Caption: Xelafaslatide inhibits the Fas-mediated apoptotic pathway.



# Preclinical Efficacy of Xelafaslatide in Animal Models

**Xelafaslatide** has demonstrated significant neuroprotective effects in a variety of preclinical animal models of retinal diseases. The following tables summarize the key quantitative findings.

**Geographic Atrophy (GA) Models** 

| Animal Model                                                                                            | Key Efficacy<br>Endpoints                                                                                             | Results                                                                                                      | Reference |
|---------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Chronic Mouse Model<br>of Dry AMD (apoB100<br>mice on high-fat diet<br>and cigarette smoke<br>exposure) | - RPE morphology<br>(cell area and aspect<br>ratio)- Caspase-8<br>activity- Inflammatory<br>cell infiltration (IBA1+) | - Preserved RPE cobblestone morphology- Reduced caspase-8 activity- Decreased inflammatory cell infiltration | [5]       |
| Sodium Iodate-<br>Induced Retinal<br>Degeneration in<br>Rabbits                                         | - RPE loss (lesion<br>size)                                                                                           | - Significant protection<br>of RPE from sodium<br>iodate-induced loss                                        | [5]       |

### **Inherited Retinal Degeneration (IRD) Models**



| Animal Model                                                                   | Key Efficacy<br>Endpoints                                                                                                | Results                                                                                                                     | Reference |
|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| rd10 Mouse Model<br>(model for autosomal<br>recessive retinitis<br>pigmentosa) | - TUNEL-positive<br>photoreceptors- Outer<br>nuclear layer (ONL)<br>thickness- Scotopic<br>and photopic ERG<br>responses | - Decreased number of TUNEL-positive photoreceptors- Preserved ONL thickness- Increased scotopic and photopic ERG responses | [6]       |
| P23H Mouse Model<br>(model for autosomal<br>dominant retinitis<br>pigmentosa)  | - TUNEL-positive<br>photoreceptors- ONL<br>thickness- Scotopic<br>and photopic ERG<br>responses                          | - Decreased number of TUNEL-positive photoreceptors- Preserved ONL thickness- Increased scotopic and photopic ERG responses | [6]       |

**Retinal Detachment (RD) Models** 

| Animal Model                                                           | Key Efficacy<br>Endpoints                                                                        | Results                                                                                                                                                  | Reference |
|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat Model of Retinal Detachment (subretinal hyaluronic acid injection) | - Caspase-3, -8, and -9 activation- TUNEL- positive photoreceptors- ONL thickness and cell count | - Inhibited activation of caspases-3, -8, and -9- Decreased TUNEL-positive photoreceptors-Increased ONL thickness and photoreceptor count after 2 months | [7]       |

# Comparison with Alternative Therapies: Complement Inhibitors



The primary therapeutic alternatives for geographic atrophy are complement inhibitors, which have a different mechanism of action. These drugs, such as pegcetacoplan (targeting C3) and avacincaptad pegol (targeting C5), aim to dampen the inflammatory cascade mediated by the complement system, which is also implicated in the pathogenesis of GA.

It is crucial to note that no head-to-head preclinical studies directly comparing **Xelafaslatide** with complement inhibitors in the same animal models have been identified in the public domain. Therefore, the following comparison is based on data from separate studies, which may have different experimental designs and methodologies.

## Indirect Preclinical Comparison in Sodium Iodate-Induced Retinal Degeneration

The sodium iodate model of RPE and photoreceptor degeneration is a commonly used preclinical model for GA.[1][8][9][10][11][12] While direct comparative data is lacking, studies on both Fas and complement inhibition in this model suggest both pathways are involved in the pathology.

| Therapeutic<br>Approach           | Animal Model | Key Findings                                                                                                           | Reference |
|-----------------------------------|--------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| Fas Inhibition<br>(Xelafaslatide) | Rabbit       | - Significant protection<br>of RPE from sodium<br>iodate-induced loss                                                  | [5]       |
| Complement<br>Activation          | Mouse        | - Increased retinal expression of complement components (C1s, C3, C4, Cfb, Cfh)- Increased pro- inflammatory cytokines | [9]       |

These findings suggest that both apoptosis (targeted by **Xelafaslatide**) and inflammation (partially addressed by complement inhibitors) are active processes in this model of retinal degeneration.



# Experimental Protocols Sodium Iodate-Induced Retinal Degeneration in Rabbits

- · Animals: New Zealand White rabbits.
- Induction of Degeneration: A single intravenous injection of sodium iodate.
- Treatment: A single intravitreal injection of Xelafaslatide (ONL1204) or vehicle.
- Efficacy Assessment: Fluorescein angiography to quantify the area of RPE loss.
- Reference:[5]

#### **Chronic Mouse Model of Dry AMD**

- Animals: apoB100-transgenic mice.
- Induction of AMD-like features: Exposure to a high-fat diet and cigarette smoke for 6 months.
- Treatment: Two intravitreal injections of Xelafaslatide (ONL1204) or vehicle, six weeks apart.
- Efficacy Assessment:
  - RPE flatmounts immunolabeled with ZO-1 antibody to visualize RPE cell morphology (cell area and aspect ratio).
  - Caspase-8 activity assay.
  - Immunostaining for IBA1 to quantify inflammatory cell infiltration.
- Reference:[5]

## Inherited Retinal Degeneration Mouse Models (rd10 and P23H)

Animals: rd10 and P23H mice.



#### • Treatment:

- rd10 mice: A single intravitreal injection of Xelafaslatide (ONL1204) at postnatal day 14 (P14).
- P23H mice: Two intravitreal injections of Xelafaslatide (ONL1204) at P14 and 2 months of age.
- Efficacy Assessment:
  - TUNEL staining to quantify apoptotic photoreceptors.
  - Measurement of outer nuclear layer (ONL) thickness via optical coherence tomography (OCT).
  - Electroretinography (ERG) to assess scotopic and photopic retinal function.
- Reference:[6]





Click to download full resolution via product page

**Caption:** A typical preclinical experimental workflow for evaluating retinal neuroprotectants.

### Conclusion

Preclinical data from a range of animal models robustly support the neuroprotective efficacy of **Xelafaslatide** in mitigating retinal cell death. Its mechanism of action, directly targeting the Fasmediated apoptotic pathway, represents a distinct approach compared to the anti-inflammatory strategy of complement inhibitors. While the absence of direct head-to-head preclinical



comparisons with these alternatives makes a definitive statement on relative efficacy challenging, the strong performance of **Xelafaslatide** in preserving both retinal structure and function across multiple disease models underscores its potential as a valuable therapeutic option for patients with geographic atrophy and other retinal degenerative diseases. Further clinical investigation is warranted to fully elucidate its therapeutic benefit in human patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Systemic Sodium Iodate Injection as a Model for Expanding Geographic Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of photoreceptors by combined inhibition of both Fas and autophagy pathways in P23H mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Fas Receptor Function Preserves Photoreceptor Structure and Function in Two Mouse Models of Inherited Retinal Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 4. reviewofophthalmology.com [reviewofophthalmology.com]
- 5. In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Sodium Iodate: Rapid and Clinically Relevant Model of AMD PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Model of Retinal Neurodegeneration Induced by Sodium Iodate: Morphofunctional Assessment of the Visual Pathway [mdpi.com]
- 12. Sodium Iodate-Induced Retinal Degeneration Experimentica [experimentica.com]



 To cite this document: BenchChem. [Xelafaslatide: A Preclinical Cross-Validation in Animal Models of Retinal Degeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12707203#cross-validation-of-xelafaslatide-efficacy-in-different-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com